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The histone acetyltransferases (HATs) p300 and its paralog CREB-binding protein (CBP) are

crucial transcriptional coactivators that catalyze the transfer of an acetyl group from acetyl-CoA

to lysine residues on histones and other proteins. Emerging research has unveiled a broader

enzymatic repertoire for these proteins, demonstrating their capacity to catalyze other

acylations, including crotonylation. This guide provides a comparative overview of in vitro

methods to validate the crotonyltransferase activity of p300/CBP, offering experimental data

and detailed protocols for researchers in chromatin biology and drug development.

Comparative Analysis of Acyltransferase Activities
In vitro studies have been pivotal in establishing and characterizing the histone

crotonyltransferase (HCT) activity of p300/CBP. These assays have not only confirmed this

intrinsic capability but also allowed for direct comparison with its well-documented histone

acetyltransferase (HAT) activity and with the activities of other known HATs.

Enzyme Specificity: p300/CBP vs. Other Histone
Acetyltransferases
Initial efforts to purify HCT activity from HeLa nuclear extracts surprisingly revealed that it co-

purified with HAT activity.[1] Subsequent analysis of recombinant HAT enzymes demonstrated

that while p300, GCN5, and TIP60 all possess robust HAT activity, only p300 exhibited

significant HCT activity in vitro.[1] This suggests that histone crotonylation is not a universal

feature of all HATs, but a more specific function of the p300/CBP family.
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Enzyme
Histone Acetyltransferase
(HAT) Activity

Histone
Crotonyltransferase (HCT)
Activity

p300 +++ +++

CBP +++ +++

GCN5 +++ -

TIP60 +++ -

MOF ++ +

(Data summarized from

multiple studies indicating

relative activities. MOF has

been shown to have some

HCT activity, but p300/CBP are

considered the major enzymes

for bulk histone crotonylation in

mammalian cells)[1][2]

Substrate Competition: Crotonyl-CoA vs. Acetyl-CoA
The enzymatic activity of p300/CBP is sensitive to the available acyl-CoA pools. In vitro

competition assays demonstrate that crotonyl-CoA and acetyl-CoA compete for the active site

of p300.[1] The relative concentrations of these two molecules directly influence the type of

histone acylation that occurs. When both are present, p300 can catalyze both acetylation and

crotonylation, with the ratio of the products depending on the ratio of the acyl-CoA donors. This

metabolic regulation is a key aspect of p300/CBP function.
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Condition H3K18 Acetylation H3K18 Crotonylation

Acetyl-CoA only +++ -

Crotonyl-CoA only - +++

Acetyl-CoA + low Crotonyl-

CoA
++ +

Acetyl-CoA + high Crotonyl-

CoA
+ ++

(Relative levels of modification

observed in in vitro reactions

with varying acyl-CoA

concentrations)[1]

Functional Impact: Transcription Activation
A critical question is whether histone crotonylation has a distinct functional consequence

compared to acetylation. Cell-free transcription assays using chromatinized templates have

shown that p300-catalyzed histone crotonylation can stimulate transcription to a greater degree

than histone acetylation.[1][3] This suggests that histone crotonylation is not merely a

redundant mark but may have unique downstream effects on gene expression.

Condition Transcriptional Output

No Acyl-CoA -

+ Acetyl-CoA ++

+ Crotonyl-CoA +++

(Relative transcriptional output from a chromatin

template in a cell-free system)[1]

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are

protocols for key in vitro experiments.
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In Vitro Histone Crotonyltransferase (HCT) Assay
This assay directly measures the ability of a recombinant enzyme to transfer a crotonyl group

to histone substrates.

Materials:

Recombinant p300/CBP enzyme

Recombinant histone octamers or individual histones (e.g., H3)

Crotonyl-CoA

HAT buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

SDS-PAGE loading buffer

Primary antibodies: anti-pan-crotonyl-lysine (panKCr), anti-H3K18Cr, anti-H3

Secondary antibody (HRP-conjugated)

Chemiluminescence substrate

Procedure:

Set up the reaction mixture in a microcentrifuge tube:

Recombinant p300/CBP (e.g., 100-500 ng)

Recombinant histones (e.g., 1-5 µg)

Crotonyl-CoA (e.g., 50-200 µM)

HAT buffer to a final volume of 30 µL.

Incubate the reaction at 30°C for 1-2 hours.

Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer.
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Boil the samples at 95°C for 5 minutes.

Resolve the proteins by SDS-PAGE (e.g., 15% gel).

Transfer the proteins to a PVDF membrane.

Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-panKCr or anti-H3K18Cr)

overnight at 4°C. An antibody against total histone H3 should be used as a loading control.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the signal using a chemiluminescence substrate and an imaging system.

Cell-Free Transcription Assay
This assay assesses the functional impact of p300/CBP-mediated histone modifications on

gene transcription from a chromatin template.

Materials:

Plasmid DNA containing a promoter-driven reporter gene (e.g., G-free cassette)

Core histones for chromatin reconstitution

Chromatin assembly factors (e.g., Drosophila ACF and NAP1)

Recombinant p300/CBP

Nuclear extract (as a source of general transcription factors)

Acetyl-CoA or Crotonyl-CoA

Transcription buffer containing NTPs and a radiolabeled nucleotide (e.g., [α-³²P]UTP)

RNA purification kit
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Urea-polyacrylamide gel

Procedure:

Chromatin Assembly: Reconstitute the plasmid DNA into chromatin using core histones and

chromatin assembly factors.

Acylation Reaction: Incubate the chromatin template with recombinant p300/CBP in the

presence of either acetyl-CoA or crotonyl-CoA (or no acyl-CoA as a control) for 30-60

minutes at 30°C.

Transcription Initiation: Add nuclear extract and the transcription buffer containing the NTP

mix with [α-³²P]UTP. Incubate for 30-60 minutes at 30°C to allow for transcription.

RNA Purification: Stop the reaction and purify the RNA transcripts using a suitable kit.

Analysis: Resolve the radiolabeled RNA transcripts on a denaturing urea-polyacrylamide gel.

Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the

transcribed RNA. The intensity of the band corresponds to the level of transcription.

Visualizing the Workflow and Pathway
To better illustrate the experimental logic and biological context, the following diagrams are

provided.
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In Vitro HCT Assay Workflow
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Caption: Workflow for the in vitro histone crotonyltransferase (HCT) assay.
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Metabolic Regulation of p300/CBP Activity
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Caption: p300/CBP activity is regulated by metabolic acyl-CoA pools.
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In summary, the validation of p300/CBP's crotonyltransferase activity in vitro is well-established

through a series of biochemical assays. These studies highlight a specific enzymatic function

that is regulated by cellular metabolism and has distinct downstream consequences for gene

transcription. The protocols and comparative data presented here serve as a valuable resource

for researchers investigating the roles of histone acylation in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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